molecular formula C17H16N4O3 B4438115 3-benzyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

3-benzyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B4438115
M. Wt: 324.33 g/mol
InChI Key: WMZHFOLZTUWMDU-UHFFFAOYSA-N
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Description

3-Benzyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative featuring an oxazolo ring fused to a purinedione core. This compound is structurally characterized by:

  • A benzyl group at the N3 position: Enhances lipophilicity and may modulate adenosine receptor interactions .
  • Oxazolo[2,3-f]purinedione scaffold: The fused oxazole ring introduces rigidity, which can optimize binding to enzymatic pockets, as seen in related xanthine-based inhibitors .

Synthesis: Analogous oxazolo-purinediones are typically synthesized via cyclization reactions. For example, 8-bromopurinedione intermediates react with oxiranes in pyridine to form fused oxazole rings . The benzyl group at N3 is likely introduced via alkylation or substitution reactions, a strategy common in tricyclic xanthine derivatization .

Properties

IUPAC Name

2-benzyl-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-10-11(2)24-16-18-14-13(21(10)16)15(22)20(17(23)19(14)3)9-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZHFOLZTUWMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Benzyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 3-benzyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between 3-benzyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione and related compounds:

Compound Core Structure Substituents Molecular Weight Key Properties Biological Relevance
This compound Oxazolo[2,3-f]purinedione N3-benzyl, 1/6/7-methyl ~370 g/mol (est.) High lipophilicity; potential adenosine receptor modulation Likely targets adenosine A₁/A₃ receptors due to xanthine core
7-(4-Chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione Oxazolo[2,3-f]purinedione 7-(4-chlorophenyl), 1-methyl 316.7 g/mol High melting point (>350°C); moderate solubility Chlorophenyl group may enhance binding to enzymes like MAO-B
1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione Thiazolo[2,3-f]purinedione 1-methyl, thiazolo ring (sulfur atom) 224.24 g/mol Lower molecular weight; sulfur enhances π-stacking Thiazolo ring may improve bioavailability compared to oxazolo analogs
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione Pyrimido[2,1-f]purinedione N9-(halogenated benzyl), 1/3-methyl, pyrimidine ring ~430 g/mol (est.) Dual-target activity (e.g., MAO-B/adenosine receptors) Halogenated benzyl groups enhance CNS penetration for neurodegenerative targets
3-Phenyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione Quinoline-2,4-dione Triazole ring, phenyl groups 380.40 g/mol Click chemistry-derived; high stability Triazole moiety may enhance kinase inhibition or antimicrobial activity

Structural and Functional Insights

Substituent Effects: N3-Benzyl Group: Present in the target compound, this group increases lipophilicity and may enhance binding to adenosine A₃ receptors, which are sensitive to bulky substituents . By contrast, halogenated benzyl groups (e.g., 2-chloro-6-fluorobenzyl in ) improve blood-brain barrier penetration. Methyl Groups: The 1/6/7-methyl substituents reduce metabolic oxidation compared to unmethylated analogs, extending half-life .

Heterocyclic Ring Variations: Oxazolo vs. Ring Size: Larger rings (e.g., oxazepino in ) increase conformational flexibility but may reduce target selectivity.

Synthetic Strategies :

  • The target compound’s synthesis likely parallels methods for 7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purinedione , involving cyclization of bromopurinedione intermediates.
  • Copper-catalyzed cyclization (used in pyrido-purinediones ) offers a route to introduce diverse N3 substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
3-benzyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

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